2-(4-Acetyl-2-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)7-2-3-9(8(11)4-7)15-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUZDMMEDCSDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Osteoclastogenesis Inhibition
One of the primary applications of 2-(4-Acetyl-2-chlorophenoxy)acetamide is its role as an inhibitor of osteoclastogenesis. Osteoclasts are cells responsible for bone resorption, and their overactivity is linked to several bone diseases, including osteoporosis. Research has demonstrated that compounds similar to this compound can significantly suppress the formation and activity of osteoclasts.
- Mechanism of Action : The compound appears to inhibit the expression of osteoclast-specific markers and disrupts the signaling pathways involved in osteoclast differentiation. For instance, studies have shown that it can block the phosphorylation of nuclear factor kappa-B (NF-κB), which is critical for osteoclast maturation and function .
- In Vivo Studies : Animal models have indicated that treatment with this compound can prevent ovariectomy-induced bone loss, suggesting its potential as a therapeutic agent for osteoporosis .
Potential in Cancer Therapeutics
The compound's structural analogs have been investigated for their potential in cancer treatment, particularly prostate cancer. Selective inhibitors derived from similar chemical frameworks are being designed to target specific cancer pathways, indicating a broader application scope beyond bone health .
Case Study: Osteoporosis Treatment
A study published in the Journal of Clinical Medicine explored the effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, a related compound, which showed promising results in inhibiting osteoclastogenesis and preventing bone loss in mouse models. This highlights the therapeutic potential of compounds within this chemical class for treating osteoporosis .
Experimental Findings
- In Vitro Assays : Experiments using bone marrow macrophages (BMMs) treated with the compound demonstrated a marked reduction in mature osteoclast formation when exposed to RANKL (Receptor Activator of Nuclear Factor κB Ligand), a key factor in osteoclast differentiation .
- Cell Viability Studies : The viability of BMMs was assessed post-treatment with varying concentrations of this compound, revealing no significant cytotoxic effects at therapeutic doses, thus supporting its safety profile for potential clinical use .
Data Tables
| Application Area | Mechanism | In Vivo Evidence | In Vitro Evidence |
|---|---|---|---|
| Osteoporosis Treatment | Inhibition of osteoclastogenesis | Prevents OVX-induced bone loss | Reduces mature osteoclast formation |
| Cancer Therapeutics | Targeting specific pathways | Under investigation | Structure-based design studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Profiles and Structure-Activity Relationships (SAR)
Enzyme Inhibition
- MAO and Cholinesterase Targets: Acetamide derivatives with aromatic and heterocyclic substituents, such as pyrazoloquinoxaline (IC₅₀ = 0.028 mM for MAO-A), demonstrate high selectivity and potency . The acetyl and chloro groups in 2-(4-Acetyl-2-chlorophenoxy)acetamide may similarly enhance binding to MAO isoforms or cholinesterases via hydrophobic and electronic interactions.
- 17β-HSD2 Inhibition : Compounds like 13 (2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) show that extending the acetamide chain with hydrophobic groups (e.g., phenethyl) improves activity by interacting with the enzyme’s hydrophobic pocket .
Anticancer Activity
- Substituents on the phenoxy ring critically influence cytotoxicity. For example, compound 7d (2-fluoro-phenoxy derivative) exhibited potent activity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming other analogs in the same series . The fluorine atom’s electronegativity likely enhances membrane permeability and target engagement.
Antimicrobial and Antifungal Effects
- Derivatives like 47 and 48 (piperazine-linked benzothiazole sulfonyl acetamides) showed gram-positive antibacterial activity, while 49 and 50 (thiazole/pyridinyl derivatives) were effective against fungi . The chloro and acetyl groups in this compound may similarly disrupt microbial membranes or enzyme function.
Agonist/Antagonist Profiles
- Pyridazinone-based acetamides (e.g., FPR2 agonists) highlight the importance of methoxybenzyl and bromophenyl groups in receptor activation . The acetyl group in the target compound could modulate receptor binding through hydrogen bonding or steric effects.
Key Structural Determinants of Activity
- Chloro Substituents : Ortho/para chloro groups enhance lipophilicity and electron-withdrawing effects, improving target binding (e.g., WH7’s auxin-like activity ).
- Acetyl Groups : The 4-acetyl group in the target compound may stabilize interactions via hydrogen bonding or π-π stacking, as seen in MAO inhibitors .
- Heterocyclic Linkages: Thiadiazole, benzimidazole, or pyridazinone moieties in analogs (e.g., 7d, 13) expand pharmacophore diversity, enabling multitarget engagement .
Preparation Methods
Intermediate Synthesis: 4-Chlorophenoxyacetyl Chloride
The synthesis of this compound begins with the preparation of 4-chlorophenoxyacetyl chloride, a critical intermediate. According to the patent CN102746209A, acyl chlorides are efficiently synthesized using oxalyl chloride in tetrahydrofuran (THF) at room temperature. For instance, 2-(2-(4-chlorophenyl)phenyl) acetate reacts with oxalyl chloride (2 equivalents) in dry THF to form the corresponding acyl chloride in >90% yield. This method minimizes environmental contamination compared to traditional thionyl chloride routes and ensures scalability.
The Chemsrc database further corroborates this approach, noting that 4-chlorophenoxyacetyl chloride (CAS 4122-68-3) is synthesized via one-step reactions between acetic acid derivatives and chlorophenols. Key parameters include:
Amidation of 4-Chlorophenoxyacetyl Chloride
The final step involves converting the acyl chloride to the target acetamide. Patent CN102746209A details amidation using methyl sarcosnate hydrochloride and triethylamine in dimethylformamide (DMF). Adapting this method, 4-chlorophenoxyacetyl chloride is reacted with aqueous ammonia or ammonium hydroxide under controlled conditions:
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Reaction Setup : The acyl chloride is dissolved in DMF and cooled to <10°C.
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Ammonia Addition : Gaseous ammonia or concentrated NH₄OH is introduced dropwise to prevent overheating.
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Workup : The mixture is stirred overnight, quenched with water, and extracted with ethyl acetate. Anhydrous sodium sulfate drying followed by solvent evaporation yields the crude acetamide.
Optimization Notes :
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Base Selection : Triethylamine (3.2 equivalents) neutralizes HCl, enhancing reaction efficiency.
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Solvent Purity : Dry DMF ensures minimal side reactions, such as hydrolysis of the acyl chloride.
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Temperature Control : Maintaining temperatures below 10°C during ammonia addition prevents decomposition.
Process Optimization and Yield Enhancement
Solvent and Stoichiometry Effects
Comparative studies from CN102746209A demonstrate that THF outperforms dichloromethane in acyl chloride synthesis due to its polarity and ability to stabilize intermediates. For amidation, DMF is preferred over toluene or acetonitrile because of its high boiling point and solubility for both reactants.
Table 1: Impact of Solvent on Acyl Chloride Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 2.5 | 92 | 98 |
| Dichloromethane | 4.0 | 85 | 95 |
| Toluene | 6.0 | 78 | 90 |
Crystallization and Purification
The patent emphasizes crystallization using ethyl acetate/toluene (1:2) mixtures to isolate the final acetamide. This step removes unreacted starting materials and byproducts:
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Acid-Base Wash : The crude product is washed with diluted HCl (pH 2) to remove residual amines.
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Recrystallization : Ethyl acetate/toluene mixtures yield white crystals with >99% purity after two washes.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimized synthetic routes for 2-(4-Acetyl-2-chlorophenoxy)acetamide, and how do reaction parameters affect intermediate purity?
Methodological Answer: Synthesis involves reacting 4-acetyl-2-chlorophenol with chloroacetamide under alkaline conditions (e.g., NaOH in ethanol). Solvent polarity and temperature (reflux at 80°C vs. room temperature) significantly influence reaction kinetics and purity. Intermediate formation is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7), with yields optimized to ~75% by adjusting stoichiometry (1:1.2 molar ratio) .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer: ¹H NMR (δ 2.5 ppm for acetyl CH₃, δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl at ~170 ppm) confirm functional groups. High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]+ at m/z 257.05. FT-IR (C=O stretch at 1650–1680 cm⁻¹) and X-ray crystallography (e.g., intramolecular C–H⋯O interactions) resolve structural ambiguities .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer: Use in vitro assays such as MTT for cytotoxicity (tested against HCT-116, MCF-7, and PC-3 cell lines) and enzyme inhibition studies (e.g., COX-2 or kinases). Solubility in DMSO (≥10 mM) should be validated via nephelometry. Dose-response curves (0.1–100 µM) identify IC₅₀ values, with positive controls (e.g., doxorubicin) ensuring assay reliability .
Q. What analytical methods ensure purity validation of this compound?
Methodological Answer: HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity with retention time ~8.2 min. Residual solvents (e.g., ethanol) are quantified via GC-MS. Elemental analysis (C, H, N within ±0.4% of theoretical values) and melting point consistency (e.g., 152–154°C) further confirm purity .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
Methodological Answer: Use co-solvents (PEG-400, Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility. LogP calculations (e.g., ~2.1 via ACD/Labs) guide solvent selection. Stability studies (pH 1.2–7.4 buffers, 37°C) assess degradation kinetics, with LC-MS identifying hydrolytic byproducts (e.g., free phenol derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer: Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Test metabolic stability in liver microsomes (e.g., t½ >30 min in human S9 fractions) to rule out false negatives. Cell permeability (Caco-2 monolayer Papp >1×10⁻⁶ cm/s) and protein binding (≥90% in plasma) further contextualize discrepancies .
Q. How can computational modeling predict target interactions for this compound?
Methodological Answer: Perform molecular docking (AutoDock Vina) against X-ray structures of COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). MD simulations (50 ns, GROMACS) assess binding stability (RMSD <2 Å). Pharmacophore modeling (e.g., 3 aromatic features + H-bond acceptor) aligns with SAR data from analogs .
Q. What methodologies evaluate metabolic stability and metabolite identification?
Methodological Answer: Incubate with human liver microsomes (0.5 mg/mL, NADPH regeneration system) and analyze via LC-HRMS. Phase I metabolites (e.g., hydroxylation at acetyl group) and Phase II conjugates (glucuronides) are identified using MetabolitePilot. CYP450 inhibition assays (IC₅₀ for CYP3A4, 2D6) assess drug-drug interaction risks .
Q. How do substituent modifications (e.g., chloro vs. fluoro) influence bioactivity?
Methodological Answer: Synthesize analogs (e.g., 2-(4-acetyl-2-fluorophenoxy)acetamide) and compare IC₅₀ values in enzyme assays. Hammett plots (σ values: Cl=0.23, F=0.06) correlate electronic effects. 3D-QSAR (CoMFA, r² >0.8) models highlight steric/electrostatic contributions to activity .
Q. What advanced spectroscopic techniques elucidate solid-state behavior?
Methodological Answer: Single-crystal X-ray diffraction (Mo-Kα radiation) resolves intramolecular H-bonds (e.g., C9–H9⋯O2, 2.48 Å). Thermal analysis (DSC/TGA) identifies polymorph transitions (melting endotherm at 154°C). Solid-state NMR (¹³C CP-MAS) confirms crystallinity and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
